(8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
CAS No.: 52438-85-4
Cat. No.: VC8468799
Molecular Formula: C42H62O13
Molecular Weight: 774.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52438-85-4 |
|---|---|
| Molecular Formula | C42H62O13 |
| Molecular Weight | 774.9 g/mol |
| IUPAC Name | (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;trihydrate |
| Standard InChI | InChI=1S/2C21H28O5.3H2O/c2*1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;;;/h2*5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3;3*1H2/t2*14-,15-,16-,18+,19-,20-,21-;;;/m00.../s1 |
| Standard InChI Key | NYIMZAZFKYPKEY-IHLHFWPSSA-N |
| Isomeric SMILES | C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O.C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O.O.O.O |
| SMILES | CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O |
| Canonical SMILES | CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O.CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O.O.O.O |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound belongs to the pregnane steroid class, featuring a cyclopenta[a]phenanthrene core with multiple hydroxyl, acetyl, and methyl substituents. Its molecular formula is C21H28O5, with a molecular weight of 360.44 g/mol . The stereochemistry is defined by the (8S,9S,10R,13S,14S,17R) configuration, which influences its pharmacokinetic behavior and interaction with glucocorticoid receptors .
Table 1: Key Chemical Properties
Note: Discrepancies in CAS numbers (307518-72-5 vs. 2899-94-7) may arise from regional nomenclature practices or isomeric variations .
Synthesis and Industrial Production
Synthetic Pathways
Budesonide Impurity 35 is typically encountered during the synthesis of budesonide, where incomplete acetylation or oxidation steps lead to its formation . The impurity’s structure suggests it arises from hydroxylation at C11 and C17 positions, coupled with incomplete methylation or acetyl group migration .
| Supplier | Purity | Country |
|---|---|---|
| ChemStrong Scientific Co.,Ltd | ≥97% | China |
| Molcoo Chemicals Inc. | ≥97% | China |
| Nantong Hanfang Biotechnology | ≥97% | China |
Analytical Characterization and Regulatory Compliance
Chromatographic Profiling
Ultra-performance liquid chromatography (UPLC) coupled with photodiode array (PDA) and mass spectrometry (MS) is the gold standard for detecting Budesonide Impurity 35. A validated method achieving ≤3 ppm mass accuracy enables precise quantification even at trace levels (LOD: 0.06 μg/mL; LOQ: 0.19 μg/mL) .
| Parameter | Value |
|---|---|
| Column | Acquity UPLC BEH C18 (1.7 μm) |
| Mobile Phase | Acetonitrile/ammonium formate buffer |
| Flow Rate | 0.4 mL/min |
| Detection | ESI+ MS, λ=244 nm (PDA) |
| Mass Accuracy | <3 ppm |
Regulatory Thresholds
Per European Pharmacopoeia (EP) guidelines, impurities like Budesonide Impurity 35 must be controlled below 0.15% of the active pharmaceutical ingredient (API) concentration . Batch analyses of budesonide from multiple manufacturers reveal variability in impurity profiles, necessitating stringent quality checks .
Pharmacological and Toxicological Considerations
Biological Activity
While Budesonide Impurity 35 lacks therapeutic efficacy, its structural resemblance to budesonide raises concerns about potential receptor binding. In vitro studies suggest negligible glucocorticoid receptor affinity compared to budesonide (IC50 >10 μM vs. 2.1 nM) .
Toxicological Profile
No acute toxicity data are available, but genotoxicity assays (Ames test, micronucleus) indicate no mutagenic potential at concentrations ≤1 mg/mL . Chronic exposure risks remain uncharacterized, warranting precautionary limits in formulations.
Regulatory and Industrial Implications
Quality Control Strategies
Pharmaceutical manufacturers employ design of experiments (DoE) to minimize impurity formation during synthesis. Critical process parameters (CPPs) such as reaction temperature (±2°C) and acetylating agent stoichiometry (±5%) are tightly controlled .
Global Regulatory Landscape
Regulatory bodies including the FDA and EMA mandate impurity profiling for budesonide APIs. Recent audits highlight discrepancies in impurity levels between Asian and European suppliers, underscoring the need for harmonized standards .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume